molecular formula C20H25FN2O2 B5692087 1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-fluorophenyl)piperazine

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5692087
M. Wt: 344.4 g/mol
InChI Key: CNTVLRYCBORIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxy-3-methylbenzyl)-4-(2-fluorophenyl)piperazine, commonly known as DFMDP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. It is a potent serotonin receptor agonist and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

DFMDP acts as a potent serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It also exhibits moderate affinity for the dopamine D2 receptor and inhibits the reuptake of norepinephrine. These actions suggest that DFMDP may modulate the activity of multiple neurotransmitter systems, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
DFMDP has been found to exhibit a range of biochemical and physiological effects, including increased serotonin and dopamine release, increased cAMP production, and inhibition of norepinephrine reuptake. These effects suggest that DFMDP may modulate the activity of multiple neurotransmitter systems, leading to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

DFMDP has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity and yield. It also exhibits potent and selective activity at the serotonin and dopamine receptors, making it a useful tool for studying the function of these neurotransmitter systems. However, DFMDP also has limitations, including potential toxicity and limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on DFMDP. One area of interest is the potential therapeutic applications of DFMDP in the treatment of psychiatric and neurological disorders. Another area of interest is the potential use of DFMDP as a tool for studying the function of the serotonin and dopamine systems. Further research is also needed to fully understand the biochemical and physiological effects of DFMDP and to optimize its synthesis and use in lab experiments.

Synthesis Methods

DFMDP can be synthesized using a multistep process that involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2-fluoroaniline to form the intermediate 2,4-dimethoxy-3-methylbenzyl-2-fluoroaniline. This intermediate is then reacted with piperazine to form DFMDP. The synthesis of DFMDP has been optimized to produce high yields and purity.

Scientific Research Applications

DFMDP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biochemical and physiological effects, including serotonin receptor agonism, dopamine release, and inhibition of norepinephrine reuptake. These effects suggest that DFMDP may have potential applications in the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O2/c1-15-19(24-2)9-8-16(20(15)25-3)14-22-10-12-23(13-11-22)18-7-5-4-6-17(18)21/h4-9H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTVLRYCBORIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-fluorophenyl)piperazine

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